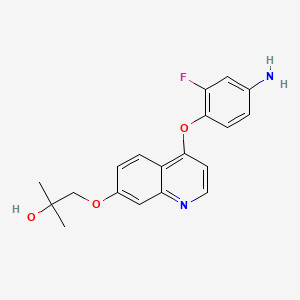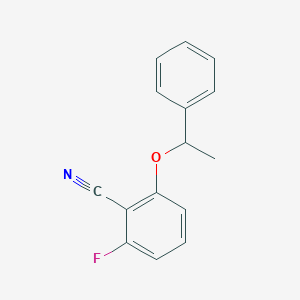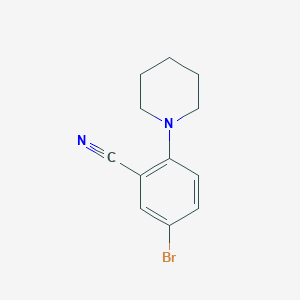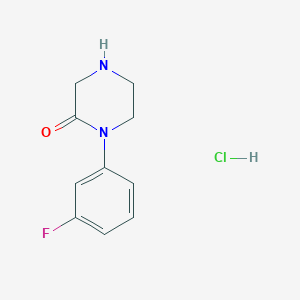![molecular formula C8H14N2O3 B1532852 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1340044-10-1](/img/structure/B1532852.png)
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid
描述
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol. It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including this compound, can be synthesized using various methods. One approach involves the use of a building block like 1-Boc-azetidine-3-carboxylate, which can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1CNC1 . This indicates that the molecule contains an azetidine ring (C1CNC1) with a carboxylic acid group (OC(=O)) attached. Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . This makes azetidines valuable in various chemical reactions, particularly in the field of organic synthesis .安全和危害
未来方向
Azetidines, including 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid, have significant potential in pharmaceutical and agrochemical research . Recent advances in the chemistry and reactivity of azetidines suggest promising future directions, including their use as motifs in drug discovery, polymerization, and chiral templates .
作用机制
Target of action
Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research. The specific targets of “1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid” would depend on its specific structure and functional groups.
Biochemical pathways
Azetidines can be involved in various biochemical pathways, depending on their specific targets. For example, aziridine-2-carboxylic acid derivatives are known to have biological applications .
生化分析
Biochemical Properties
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with specific enzymes involved in peptide synthesis, thereby influencing the formation of peptide bonds. Additionally, this compound interacts with proteins that are essential for cellular signaling pathways, modulating their activity and affecting downstream processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. The binding interactions often result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can elicit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles. The distribution of the compound within the cell can influence its activity and function, affecting cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of the compound within the cell is crucial for understanding its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-[2-(ethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-9-7(11)5-10-3-6(4-10)8(12)13/h6H,2-5H2,1H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWADZCNRYNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



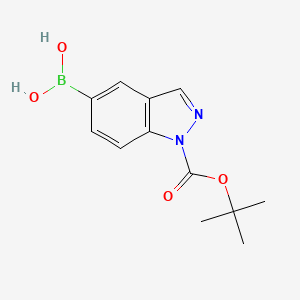
![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)


![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)
